- Preparation of thienopyrrolopyrrole small molecule receptor material for solar cell, China, , ,

Cas no 934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester)

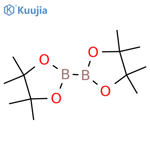

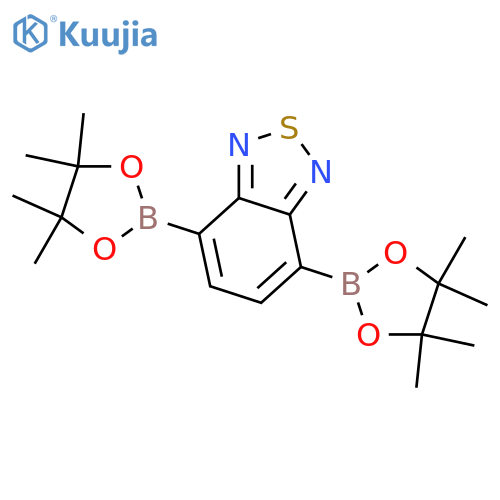

934365-16-9 structure

Produktname:2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester

CAS-Nr.:934365-16-9

MF:C18H26B2N2O4S

MW:388.097043514252

MDL:MFCD11656086

CID:844598

PubChem ID:125307434

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

- 2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester

- 2,1,3-Benzothiadiazole-4,7-diboronic Acid Bis(pinacol) Ester

- 2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester)

- DHWADSHFLSDMBJ-UHFFFAOYSA-N

- OR360668

- AX8230

- AX8230295

- ST2402307

- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole (ACI)

- 2,1,3-Benzothiadiazole-4,7-bis(pinacolato)diboronic ester

- B-BT-B

- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

-

- MDL: MFCD11656086

- Inchi: 1S/C18H26B2N2O4S/c1-15(2)16(3,4)24-19(23-15)11-9-10-12(14-13(11)21-27-22-14)20-25-17(5,6)18(7,8)26-20/h9-10H,1-8H3

- InChI-Schlüssel: DHWADSHFLSDMBJ-UHFFFAOYSA-N

- Lächelt: N1=C2C(B3OC(C)(C)C(C)(C)O3)=CC=C(C2=NS1)B1OC(C)(C)C(C)(C)O1

Berechnete Eigenschaften

- Genaue Masse: 388.179939g/mol

- Oberflächenladung: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 7

- Anzahl drehbarer Bindungen: 2

- Monoisotopenmasse: 388.179939g/mol

- Monoisotopenmasse: 388.179939g/mol

- Topologische Polaroberfläche: 90.9Ų

- Schwere Atomanzahl: 27

- Komplexität: 522

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

- Schmelzpunkt: 212.0 to 216.0 deg-C

- PSA: 90.94000

- LogP: 2.28970

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Sicherheitsinformationen

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: 24/25

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM136012-1g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 95% | 1g |

$77 | 2022-08-31 | |

| Ambeed | A140865-1g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 95% | 1g |

$27.0 | 2025-02-20 | |

| abcr | AB274059-1 g |

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester, 95%; . |

934365-16-9 | 95% | 1 g |

€141.50 | 2023-07-20 | |

| Chemenu | CM136012-5g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 95% | 5g |

$181 | 2024-07-19 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3573-1G |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole |

934365-16-9 | >95.0%(GC) | 1g |

¥790.00 | 2024-04-15 | |

| Fluorochem | 213775-5g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 95% | 5g |

£218.00 | 2022-02-28 | |

| Apollo Scientific | OR360668-1g |

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |

934365-16-9 | 98+% | 1g |

£24.00 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854479-1g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 98.0% | 1g |

¥498.00 | 2022-09-29 | |

| TRC | B207728-250mg |

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester |

934365-16-9 | 250mg |

$ 155.00 | 2023-04-19 | ||

| Alichem | A019095717-5g |

4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole |

934365-16-9 | 95% | 5g |

$437.75 | 2023-08-31 |

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 90 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 105 °C; 18 h, 105 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Synthesis of Donor-Acceptor Gridarenes with Tunable Electronic Structures for Synaptic Learning Memristor, ACS Omega, 2019, 4(3), 5863-5869

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 18 h, reflux

Referenz

- Donor-acceptor fluorene-based nano lattice material, preparation method and application, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Catalysts: Palladium chloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 30 min, rt → 80 °C; 80 °C → rt

1.2 Reagents: Potassium acetate ; 17 h, 80 °C

1.2 Reagents: Potassium acetate ; 17 h, 80 °C

Referenz

- Synthesis and Electronic Properties of Conjugated syn,syn-Dithienothiazine Donor-Acceptor-Donor Dumbbells, European Journal of Organic Chemistry, 2022, 2022(2),

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane

Referenz

- Asymmetric Catalytic Approach to Multilayer 3D Chirality, Chemistry - A European Journal, 2021, 27(30), 8013-8020

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 14 h, rt → 100 °C

Referenz

- Multifunctional Tubular Organic Cage-Supported Ultrafine Palladium Nanoparticles for Sequential Catalysis, Angewandte Chemie, 2019, 58(50), 18011-18016

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 21 h, 80 °C; 80 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referenz

- Polymeric bithiophenedicarboximide semiconductors and related devices, United States, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt → 80 °C; 10 h, 80 °C; 80 °C → rt

1.2 Reagents: Water

1.2 Reagents: Water

Referenz

- Preparation of receptor-receptor type alternately conjugated polymers, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ; 19 h, 80 °C

Referenz

- Asymmetrically bridged aroyl-S,N-ketene acetal-based multichromophores with aggregation-induced tunable emission, Chemical Science, 2022, 13(18), 5374-5381

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referenz

- Optical, electrochemical, and photovoltaic properties of conjugated polymers with dithiafulvalene as side chains, Journal of Applied Polymer Science, 2015, 132(8),

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, heated

Referenz

- Preparation of benzo[c][1,2,5]thiadiazoles for organic electroluminescent devices, Korea, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C

Referenz

- Rylene-based semiconductor materials and methods of preparation and use thereof, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Catalysts: Palladium

Referenz

- Chiral organic sandwich and multi-layer chirality of molecules and achiral derivatives, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 20 h, 110 °C

Referenz

- Synthesis and characterization of acid-responsive luminescent Fe(II) metallopolymers of rigid and flexible backbone N-donor multidentate conjugated ligands, Inorganic Chemistry, 2020, 59(3), 1746-1757

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Raw materials

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Preparation Products

2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester Verwandte Literatur

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

934365-16-9 (2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester) Verwandte Produkte

- 181219-01-2(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 191171-55-8(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 1168135-03-2(5-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-yl)benzo1,2,5thiadiazole)

- 269409-70-3(4-Hydroxyphenylboronic acid pinacol ester)

- 210907-84-9(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

- 256652-04-7(2-Naphthaleneboronic Acid Pinacol Ester)

- 269410-26-6(phenoxyphenyl-4-boronic acid pinacol ester)

- 214360-73-3(4-Aminophenylboronic acid pinacol ester)

- 214360-77-7(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

- 269410-24-4(Indole-5-boronic acid, pinacol ester)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:934365-16-9)2,1,3-Benzothiadiazole-4,7-diboronic acid, pinacol ester

Reinheit:99%/99%

Menge:10g/25g

Preis ($):240.0/600.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:934365-16-9)4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole

Reinheit:99.9%

Menge:200kg

Preis ($):Untersuchung